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molecular formula C8H13NO3 B8727942 4-[(2-Methylacryloyl)amino]butanoic acid CAS No. 59178-91-5

4-[(2-Methylacryloyl)amino]butanoic acid

Cat. No. B8727942
M. Wt: 171.19 g/mol
InChI Key: LHVQJZCUVLPWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04746602

Procedure details

In a solution of 38 g of sodium hydroxide, 200 ml of water, and 2 ml of nitrobenzene was dissolved 100 g of γ-aminobutyric acid while stirring, followed by cooling to 0° C. To the aqueous solution were added simultaneously 107.5 g of methacryl chloride and an aqueous solution of 45 g of sodium hydroxide in 100 ml of water. After completion of the reaction, 400 ml of acetonitrile was added thereto. After the reaction mixture was made acidic with 80 ml of concentrated hydrochloric acid, the mixture was extracted with acetonitrile. The resulting acetonitrile extract was concentrated to obtain 149 g of oily N-methacryloyl-γ-aminobutyric acid.
Quantity
107.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
38 g
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
45 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[CH3:8][C:9]([C:11](Cl)=[O:12])=[CH2:10].C(#N)C.Cl>[OH-].[Na+].O.[N+](C1C=CC=CC=1)([O-])=O>[C:11]([NH:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6])(=[O:12])[C:9]([CH3:10])=[CH2:8] |f:4.5|

Inputs

Step One
Name
Quantity
107.5 g
Type
reactant
Smiles
CC(=C)C(=O)Cl
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
NCCCC(=O)O
Name
Quantity
38 g
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
45 g
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with acetonitrile
EXTRACTION
Type
EXTRACTION
Details
The resulting acetonitrile extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)NCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 149 g
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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